2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol
CAS No.:
Cat. No.: VC16705075
Molecular Formula: C16H16BrIN2O
Molecular Weight: 459.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrIN2O |
|---|---|
| Molecular Weight | 459.12 g/mol |
| IUPAC Name | 2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol |
| Standard InChI | InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3 |
| Standard InChI Key | AGVYMQBBXBAROI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol, systematically describes its structure:
-
A phenol ring substituted at the 2-position with bromine (-Br) and at the 4-position with a tert-butyl group (-C(CH₃)₃).
-
The 6-position hosts an (E)-configured diazenyl group (-N=N-) connected to a 4-iodophenyl ring.
The canonical SMILES representation, CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I, confirms the spatial arrangement of substituents. The tert-butyl group imposes steric hindrance, while the electron-withdrawing halogens (Br, I) and diazenyl group influence electronic delocalization, rendering the compound photophysically and chemically distinct from simpler phenols.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrIN₂O |
| Molecular Weight | 459.12 g/mol |
| IUPAC Name | 2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 4663293 |
| Standard InChIKey | AGVYMQBBXBAROI-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol involves sequential functionalization of a phenol precursor. A generalized route includes:
-
Diazo Coupling: Reaction of 4-iodoaniline with a brominated tert-butylphenol derivative under diazotization conditions (e.g., NaNO₂/HCl) to form the azo linkage.
-
Halogenation: Electrophilic bromination at the ortho position relative to the phenolic -OH group, leveraging directing effects of the tert-butyl substituent.
-
Purification: Chromatographic or recrystallization techniques to isolate the E-isomer, which predominates due to steric preferences.
Critical parameters such as temperature (0–5°C for diazotization), pH, and solvent polarity (e.g., ethanol/water mixtures) are optimized to maximize yield and minimize byproducts like the Z-isomer or over-halogenated derivatives.
Catalytic and Kinetic Considerations
Reactivity and Functional Transformations
Oxidative and Reductive Pathways
The presence of multiple functional groups confers diverse reactivity:
-
Oxidation: The phenolic -OH and azo (-N=N-) groups are susceptible to oxidation. In analogous systems, cobalt-dioxygen complexes catalyze phenol oxidation to quinones or diphenoquinones . For example, 2,6-di-tert-butylphenol oxidizes to 3,3',5,5'-tetra-tert-butyldiphenoquinone under O₂ with Co-polyamine chelates . Such pathways may extend to this compound, yielding iodinated and brominated quinones.
-
Reduction: The azo group may undergo reduction to amines (-NH-NH-) under H₂/Pd-C, potentially altering electronic properties for applications in optoelectronics.
Electrophilic Substitution
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR Spectroscopy:
-
¹H NMR: Signals for phenolic -OH (δ ~5–6 ppm), tert-butyl -CH₃ (δ ~1.3 ppm), and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns.
-
¹³C NMR: Distinct peaks for iodine- and bromine-bearing carbons (δ ~90–110 ppm) and the diazenyl-linked carbons (δ ~140–160 ppm).
-
-
IR Spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹), -N=N- (~1450 cm⁻¹), and C-Br/C-I bonds (~500–600 cm⁻¹).
-
Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 459.12 and fragments corresponding to loss of Br (m/z 380) and I (m/z 332).
X-ray Crystallography
Though crystallographic data for this specific compound is unavailable, related structures (e.g., MoO₂(OAr)₂·ArOH) reveal planar azo linkages and orthogonal dihedral angles between aromatic rings, suggesting similar geometry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume